(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Description
The compound "(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one" is a chiral molecule characterized by:
- An (S)-configured 2-amino-3-methylbutan-1-one backbone, which contributes to its stereochemical specificity.
- A piperidine ring substituted at the 3-position with an (R)-configured isopropyl-methyl-amino group.
- Functional groups include a ketone, primary amine, and tertiary amine, which may dictate solubility, stability, and biological activity.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-1-[(3R)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-8-6-7-12(9-17)16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGFLHVDCRXJPS-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Isopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with isopropyl and methyl groups.
Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the piperidine derivative with a suitable butanone derivative to form the target compound.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.
Biochemistry: The compound is used to study enzyme interactions and metabolic pathways.
Industrial Chemistry: It is explored for its potential use in the synthesis of complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Variations and Key Differences
The target compound differs from its analogs in two primary aspects:
Substituent Groups: The isopropyl-methyl-amino group contrasts with analogs featuring benzyl, cyclopropyl, or mixed substitutions.
Position on Piperidine : The 3-position substitution distinguishes it from positional isomers (e.g., 2- or 4-substituted piperidine derivatives).
Data Table: Key Features of Target Compound and Analogs
Implications of Structural Differences
- Cyclopropyl Groups (e.g., ): May confer metabolic stability due to strained ring rigidity, resisting enzymatic degradation. Isopropyl-Methyl vs. Benzyl-Isopropyl: The absence of a benzyl group in the target compound could reduce steric bulk, favoring interactions with compact binding pockets.
Positional Isomerism :
Biological Activity
(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one, commonly referred to as AM97892, is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H29N3O
- Molecular Weight : 227.35 g/mol
- CAS Number : 926230-08-2
Research indicates that compounds similar to AM97892 may act as inhibitors of neurotransmitter transporters, particularly the GABA transporter subtypes (mGAT1–4). The inhibition of GABA uptake can lead to increased levels of GABA in the synaptic cleft, potentially enhancing inhibitory neurotransmission in the central nervous system (CNS) .
In Vitro Studies
In vitro evaluations have shown that AM97892 exhibits significant inhibitory activity against GABA transporters. For instance, compounds designed to mimic AM97892 were assessed for their ability to inhibit GABA uptake in HEK-293 cells expressing mouse GATs. The results indicated that several derivatives could reduce GABA uptake by more than 50% at concentrations of 100 μM, categorizing them as active compounds .
Comparative Biological Activity Table
| Compound Name | Inhibition Activity (pIC50) | Target | Reference |
|---|---|---|---|
| AM97892 | >5.00 | mGAT1 | |
| Compound A | 4.89 | mGAT2 | |
| Compound B | 5.10 | mGAT3 | |
| Compound C | 5.25 | mGAT4 |
Case Studies
- Neuroprotective Effects : In a study investigating neuroprotective agents, AM97892-like compounds were tested for their efficacy against neurotoxic conditions induced by glutamate and serum deprivation. Results indicated that these compounds could significantly ameliorate cell death in neuronal cultures exposed to such neurotoxic environments .
- Anticancer Potential : Although primarily studied for its neuropharmacological effects, preliminary investigations into the anticancer properties of AM97892 have shown potential in inhibiting cancer cell proliferation without affecting normal cell viability. This suggests a selective cytotoxicity that could be advantageous in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
